8-(9h-Carbazol-9-yl)octane-1-thiol
Description
8-(9H-Carbazol-9-yl)octane-1-thiol is a carbazole derivative featuring a thiol (-SH) group at the terminal position of an octyl chain linked to the nitrogen atom of the carbazole core. Its molecular formula is C₁₉H₂₃NS, with a molecular weight of 298.46 g/mol . The compound is synthesized via nucleophilic substitution reactions, yielding a yellow oil with moderate efficiency (23% yield for the base compound, 31% for brominated derivatives) . Key spectroscopic data include:
Properties
CAS No. |
399581-94-3 |
|---|---|
Molecular Formula |
C20H25NS |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
8-carbazol-9-yloctane-1-thiol |
InChI |
InChI=1S/C20H25NS/c22-16-10-4-2-1-3-9-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,22H,1-4,9-10,15-16H2 |
InChI Key |
IYEPXFMNOLPDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 8-(9H-carbazol-9-yl)octane-1-thiol with structurally related carbazole derivatives:
Electronic and Photophysical Properties
- Phosphorescence: EtCz exhibits ultralong phosphorescence (1.75 s) due to minimized intermolecular interactions, while the thiol group in 8-(9H-carbazol-9-yl)octane-1-thiol may introduce quenching effects via sulfur-related non-radiative decay pathways .
Q & A
Q. Advanced
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in carbazole derivatives ). Use SHELXL for refinement and ORTEP-3 for visualization .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H interactions) using CrystalExplorer .
- DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures to validate conformation .
How should researchers integrate theoretical frameworks into the study of 8-(9H-Carbazol-9-yl)octane-1-thiol’s biological activity?
Q. Advanced
- Molecular docking : Screen against targets like tubulin or DNA topoisomerases (common for anti-proliferative carbazoles ). Use AutoDock Vina with crystal structures from the PDB.
- QSAR models : Correlate alkyl chain length/thiol position with activity using descriptors like logP and polar surface area .
- Mechanistic studies : Link experimental data (e.g., apoptosis assays) to theoretical pathways (e.g., ROS generation) via transcriptomics .
How can contradictory spectral or bioactivity data be resolved in carbazole-thiol research?
Q. Advanced
- Reproducibility checks : Repeat synthesis and characterization under standardized conditions (e.g., inert atmosphere ).
- Multi-technique validation : Cross-verify NMR assignments with -DEPT or 2D-COSY to resolve overlapping signals .
- Meta-analysis : Compare bioactivity data across studies (e.g., IC variations) while controlling for assay protocols (e.g., MTT vs. ATP-based viability tests ).
What safety protocols are critical when handling 8-(9H-Carbazol-9-yl)octane-1-thiol in laboratory settings?
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